1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
1-(2-Chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-3-yl moiety at position 5, and a 4-propoxybenzyl carboxamide at position 2.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-2-14-32-19-11-9-17(10-12-19)15-27-24(31)22-23(18-6-5-13-26-16-18)30(29-28-22)21-8-4-3-7-20(21)25/h3-13,16H,2,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGOADDLVYPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
1,2,3-Triazole derivatives are known for their potential as antitumor , antimicrobial , and anti-inflammatory agents . The specific compound under discussion exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, indicating potential for therapeutic use in infections.
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
-
Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can lead to cell cycle arrest and apoptosis in cancer cells. The compound's IC50 values in different cancer cell lines suggest potent activity:
Cell Line IC50 (µM) MCF-7 1.1 HCT-116 2.6 HepG2 1.4
These values indicate that the compound is more effective than standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
Results showed notable inhibition against these strains, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives similar to the compound :
- Anticancer Studies : A study compared various triazole derivatives, revealing that modifications to the phenyl ring enhanced anticancer activity. The presence of halogen substituents was found to improve potency against lung cancer cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of triazole compounds against E. coli and S. aureus, demonstrating that certain structural modifications significantly increased their antibacterial effectiveness .
Molecular Docking Studies
Molecular docking studies support the observed biological activities by illustrating how the compound interacts with target proteins involved in cancer progression and bacterial resistance mechanisms. These computational studies provide insights into binding affinities and potential modes of action.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Tables
Table 2: Crystallographic Data for Selected Compounds
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For analogous compounds, multi-step protocols include:
- Step 1: Preparation of substituted azides and terminal alkynes.
- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuI in DMSO at 60–80°C for 6–12 hours) .
- Step 3: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the 4-propoxybenzyl group .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. acetonitrile for faster kinetics) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm; triazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- HPLC: Assess purity (>95%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?
Methodological Answer: Contradictions may arise from assay-specific variables:
- Receptor Binding vs. Functional Assays: Confirm target engagement using radioligand displacement (e.g., [³H]CP55940 for CB1 receptor studies) and correlate with downstream signaling (e.g., cAMP modulation) .
- Membrane Permeability: Use Caco-2 assays or PAMPA to evaluate passive diffusion. Poor permeability may explain low cellular efficacy despite high binding affinity .
- Metabolic Stability: Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of propoxy groups) .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies and predicting pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling: Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects (e.g., chlorophenyl vs. fluorophenyl) with activity. Protonated conformers of triazole derivatives show higher predictive accuracy in CoMFA models .
- Docking Studies: Employ AutoDock Vina or Schrödinger Suite to predict binding modes at target sites (e.g., CB1 receptor). Focus on π-π stacking between pyridine and receptor aromatic residues .
- ADMET Prediction: Tools like SwissADME estimate logP (target ~3.5 for CNS penetration) and rule-of-five compliance .
Q. How can reaction yields be improved during scale-up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst Loading: Optimize Cu(I) catalyst concentration (0.5–1.0 mol%) to minimize side reactions .
- Flow Chemistry: Implement continuous-flow reactors for precise temperature control and faster mixing during cycloaddition .
- Crystallization: Use solvent mixtures (e.g., ethanol/water) for recrystallization to enhance enantiomeric purity. Monitor via chiral HPLC .
Q. What strategies are recommended for comparing the biological activity of this compound with structurally similar analogs?
Methodological Answer:
- Analog Libraries: Synthesize derivatives with systematic substitutions (e.g., propoxy vs. methoxy benzyl groups) .
- Biological Profiling: Test analogs in parallel assays (e.g., kinase inhibition panels, cytotoxicity screens). Use IC₅₀ values and selectivity indices for prioritization .
- Statistical Analysis: Apply ANOVA to identify significant differences in potency (p < 0.05) across analogs .
Q. How can researchers address challenges in spectral data interpretation (e.g., overlapping signals in NMR)?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping ¹H signals (e.g., distinguishing triazole and pyridine protons) .
- Deuterated Solvents: Switch from CDCl₃ to DMSO-d₆ to enhance signal separation for polar functional groups .
- Dynamic NMR: Perform variable-temperature experiments to identify rotamers or conformational exchange .
Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?
Methodological Answer:
- Detailed Protocols: Specify exact equivalents, solvent grades, and reaction times (e.g., "1.2 equiv. CuI, anhydrous DMSO, 72 hours").
- Raw Data Archiving: Deposit NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF files) in institutional repositories .
- Negative Results: Report failed conditions (e.g., "no product formed at 40°C") to guide troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
